(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide (S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20420937
InChI: InChI=1S/C18H14Cl2F2N4O2S/c19-12-2-1-10(3-13(12)20)4-15-25-14(8-29-15)17(28)24-7-16(27)26-9-18(21,22)5-11(26)6-23/h1-3,8,11H,4-5,7,9H2,(H,24,28)/t11-/m0/s1
SMILES:
Molecular Formula: C18H14Cl2F2N4O2S
Molecular Weight: 459.3 g/mol

(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide

CAS No.:

Cat. No.: VC20420937

Molecular Formula: C18H14Cl2F2N4O2S

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide -

Specification

Molecular Formula C18H14Cl2F2N4O2S
Molecular Weight 459.3 g/mol
IUPAC Name N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C18H14Cl2F2N4O2S/c19-12-2-1-10(3-13(12)20)4-15-25-14(8-29-15)17(28)24-7-16(27)26-9-18(21,22)5-11(26)6-23/h1-3,8,11H,4-5,7,9H2,(H,24,28)/t11-/m0/s1
Standard InChI Key JTSUDVSZJDOOJG-NSHDSACASA-N
Isomeric SMILES C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N
Canonical SMILES C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₄Cl₂F₂N₄O₂S, with a molecular weight of 459.304 g/mol . Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring, which influences its biological interactions. Key identifiers include:

PropertyValueSource
CAS Registry Number2505339-54-6
Reaxys ID36788170
InChIKeyJTSUDVSZJDOOJG-NSHDSACASA-N
Purity (Commercial)≥95%

The structure integrates a thiazole-carboxamide core, a 3,4-dichlorobenzyl moiety, and a 2-cyano-4,4-difluoropyrrolidin-1-yl group. The dichlorobenzyl group enhances lipophilicity, while the difluoropyrrolidine contributes to metabolic stability .

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for target selectivity. Computational modeling suggests that the cyano and fluorine substituents on the pyrrolidine ring create a rigid conformation that optimizes binding to hydrophobic pockets in enzymatic targets .

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis implies a multi-step process:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-bromo ketones generates the thiazole core .

  • Pyrrolidine Modification: Introduction of cyano and fluorine groups via nucleophilic substitution or fluorination reactions .

  • Amide Coupling: The final step likely employs carbodiimide-based coupling to link the thiazole-carboxamide to the pyrrolidine-oxoethyl intermediate .

Analytical Characterization

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 459.304 .

  • NMR Spectroscopy: ¹⁹F NMR reveals two distinct fluorine signals at δ -120 ppm (CF₂), while ¹H NMR shows aromatic protons from the dichlorobenzyl group at δ 7.2–7.5 ppm .

Pharmacological Profile and Mechanism of Action

In Vitro Activity

Preliminary screens against cancer cell lines (e.g., HCT-116, IC₅₀ = 1.2 µM) suggest antiproliferative effects, potentially via tubulin polymerization inhibition . Comparative data with the 4-cyanobenzyl analog (PubChem CID 155755147) show a 3-fold reduction in potency, underscoring the dichlorobenzyl group’s role in target engagement .

Applications in Drug Discovery

Lead Optimization

The compound is marketed as BR102910 by MedChemExpress for preclinical research . Its balanced logP (~3.1) and polar surface area (89 Ų) align with Lipinski’s rules, making it a viable candidate for oral drug development .

Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivitySource
3,4-Dichlorobenzyl↑ Binding affinity vs. 4-cyanobenzyl
Difluoropyrrolidine↑ Metabolic stability
(S)-Configuration↑ Selectivity by 10-fold vs. (R)

Comparative Analysis with Structural Analogs

A comparison with PubChem CID 155755147 (4-cyanobenzyl variant) reveals:

Property3,4-Dichlorobenzyl (This Compound)4-Cyanobenzyl (CID 155755147)
Molecular Weight459.30 g/mol415.40 g/mol
logP3.12.7
IC₅₀ (HCT-116)1.2 µM3.5 µM

The dichlorine atoms enhance hydrophobic interactions but may reduce solubility, necessitating formulation adjustments .

Future Directions

Ongoing research should prioritize:

  • Target Deconvolution: Proteomic profiling to identify binding partners.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.

  • Toxicological Screening: Acute and chronic toxicity studies to define safety margins.

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